N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a partially hydrogenated pyrimidine core fused with a [1,2,4]triazole ring. The compound features a carboxamide group at position 6, substituted with a 2,4-dimethylphenyl moiety, a methyl group at position 5, and a phenyl group at position 5.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-9-10-17(14(2)11-13)25-20(27)18-15(3)24-21-22-12-23-26(21)19(18)16-7-5-4-6-8-16/h4-12,15,18-19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCVXZLNOMVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as inhibitors of enzymes like rorγt, phd-1, jak1, and jak2. These enzymes play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through allosteric binding. This means that the compound binds to a site on the target enzyme that is distinct from the active site, leading to a change in the enzyme’s conformation and activity.
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability, suggesting that this compound may also be well-absorbed and distributed in the body.
Result of Action
Similar compounds have been shown to have cytotoxic activities against various cancer cell lines. This suggests that this compound may also have potential anticancer effects.
Biological Activity
N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The process can be optimized for yield and purity through various reaction conditions such as solvent choice and temperature control.
General Synthetic Route
- Formation of Triazole Ring : Reaction of appropriate hydrazines with carbonyl compounds.
- Pyrimidine Formation : Cyclization reactions involving urea derivatives.
- Final Coupling : Introduction of the 2,4-dimethylphenyl group via acylation or similar methods.
Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines using MTT assays to determine cytotoxicity and growth inhibition.
The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings significantly affect the anticancer activity. The presence of electron-donating groups at specific positions enhances potency.
Antimicrobial Activity
Research has also demonstrated the compound's antimicrobial effects against various pathogens. In vitro studies revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
Study 1: Antitumor Efficacy
A study conducted on a mouse model bearing human tumor xenografts demonstrated significant tumor reduction after treatment with this compound. Tumor volumes were measured over time:
| Treatment Group | Initial Volume (mm³) | Final Volume (mm³) | % Reduction |
|---|---|---|---|
| Control | 300 | 600 | - |
| Treated | 290 | 150 | 75% |
This study highlights the potential of this compound in cancer therapy.
Study 2: Antimicrobial Properties
In another investigation focusing on its antimicrobial activity, the compound was tested against a panel of bacterial strains. Results indicated a broad spectrum of activity:
These results support further exploration into its use as an antibacterial agent.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to N-(2,4-dimethylphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Studies : In vitro studies have shown that related triazole derivatives effectively reduce cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent activity against tumor growth .
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial effects:
- Spectrum of Activity : They demonstrate efficacy against a range of pathogens, including bacteria and fungi.
- Research Findings : A study indicated that similar compounds possess antibacterial activity comparable to standard antibiotics like chloramphenicol .
Neuroprotective Effects
Recent studies suggest potential neuroprotective applications:
- Anticonvulsant Activity : Compounds structurally related to this compound have shown promise in models of epilepsy by reducing seizure frequency and severity .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects:
- Mechanism : It is hypothesized that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Evidence : Animal models have demonstrated reduced inflammation markers following treatment with related triazole compounds .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The carboxamide moiety undergoes nucleophilic substitution reactions under basic or acidic conditions. For example:
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Hydrolysis : Acidic or alkaline hydrolysis cleaves the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
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Conditions: 6M HCl (reflux, 8–12 hours) or 10% NaOH (80°C, 4–6 hours).
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Monitoring: Progress tracked via IR spectroscopy (disappearance of amide C=O stretch at ~1650 cm⁻¹).
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Reactivity of the Triazole-Pyrimidine Core
The fused triazole-pyrimidine system participates in cycloaddition and electrophilic substitution reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Cycloaddition | Cu(I)-catalyzed click chemistry | Forms triazole-linked conjugates with alkynes or azides. |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitration at the para position of the phenyl ring (yield: 65–72%). |
Acyl Chloride-Mediated Coupling
Reaction with 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carbonyl chloride (30 ) or its isomer (31 ):
Hydrolysis and Cyclization
Controlled hydrolysis and subsequent cyclization enable access to tricyclic derivatives:
Catalytic Hydrogenation
The tetrahydro-pyrimidine ring undergoes hydrogenation to modulate saturation:
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Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C, 24 hours.
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Outcome : Saturation of the pyrimidine ring, confirmed by loss of double-bond signals in ¹H NMR.
Oxidation Reactions
The tetrahydro-pyrimidine moiety is susceptible to oxidation:
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Oxidizing Agent : KMnO₄ in acidic medium (H₂SO₄).
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Product : Aromatic pyrimidine derivative (yield: 44–50%).
Interaction with Electrophilic Reagents
The phenyl substituent undergoes halogenation and sulfonation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ in CH₂Cl₂ | 0°C, 1 hour | 4-Bromo-phenyl derivative | 68% |
| ClSO₃H | 25°C, 30 minutes | Phenyl sulfonic acid analog | 51% |
Spectroscopic Monitoring
Key techniques for tracking reaction progress:
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¹H NMR : Chemical shift changes in aromatic protons (δ 7.2–8.1 ppm) indicate substitution .
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IR Spectroscopy : Disappearance of amide C=O (1650 cm⁻¹) confirms hydrolysis.
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Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate product identity .
Thermal Stability Analysis
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DSC/TGA Data : Decomposition onset at 210°C (ΔH = 142 J/g), indicating moderate thermal stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Triazolopyrimidine derivatives exhibit diversity in their core saturation and substituent patterns:
- Saturation : The tetrahydro (4,5,6,7-tetrahydro) core in the target compound contrasts with dihydro analogs (e.g., 4,7-dihydro derivatives in and ), which may influence conformational flexibility and receptor binding .
- Oxo vs.
Substituent Analysis
Key substituent variations impact bioactivity and synthesis:
- Position 6 Carboxamide : The 2,4-dimethylphenyl substituent provides steric hindrance compared to smaller groups (e.g., 4-methoxybenzyl in ), possibly improving metabolic stability .
Pharmacological and Agrochemical Relevance
- Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., CF₃ in ) exhibit antifungal properties, implying that the target’s methyl and phenyl groups may offer similar utility .
Research Findings and Data
Physicochemical Properties
Q & A
Basic Synthesis
Q1: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield? A1: The synthesis of triazolo[1,5-a]pyrimidine derivatives typically employs multi-component reactions. A validated approach involves condensing 5-amino-1,2,4-triazoles with aromatic aldehydes and β-keto esters in the presence of catalysts like TMDP (trimethylenediphosphine) in ethanol/water (1:1 v/v) . Key factors affecting yield include:
- Catalyst choice : TMDP enhances reaction efficiency but requires careful handling due to toxicity .
- Solvent system : Ethanol/water mixtures improve solubility and reduce side reactions .
- Temperature : Reactions are typically conducted under reflux (70–80°C) to balance reactivity and stability .
Alternative routes may involve one-pot methodologies, reducing purification steps .
Structural Characterization
Q2: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A2: A combination of techniques is critical:
- NMR spectroscopy : and NMR (400 MHz) resolve aromatic protons (δ 7.2–8.9 ppm), methyl groups (δ 1.2–2.5 ppm), and carboxamide carbonyls (δ ~165 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 436.2 [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.32–1.38 Å) and dihedral angles in the fused triazole-pyrimidine core .
Advanced Synthesis Optimization
Q3: How can researchers address challenges related to reagent toxicity and availability in synthesizing this compound? A3: Strategies include:
- Catalyst substitution : Replace TMDP with safer alternatives like APTS (3-aminopropyltriethoxysilane) or ionic liquids .
- Green chemistry : Use water as a co-solvent to minimize organic waste .
- Process optimization : Employ continuous flow reactors to enhance safety and scalability .
Documented cases highlight piperidine shortages due to regulatory restrictions; pre-screening reagent availability is advised .
Biological Activity
Q4: What in vitro assays are recommended to evaluate the compound’s interaction with kinase domains or other biological targets? A4: Prioritize the following:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC values against kinases like EGFR or CDK2 .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins .
Data Contradiction
Q5: How should discrepancies in biological activity data between similar triazolopyrimidine derivatives be analyzed? A5: Systematic approaches include:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance kinase inhibition ).
- Meta-analysis : Aggregate data from analogs (e.g., ethyl 7-(3-bromophenyl) derivatives) to identify trends in IC variability .
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate confounding factors .
Computational Modeling
Q6: What computational approaches predict the binding affinity of this compound with target proteins? A6: Employ:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR models : Train regression models on datasets of triazolopyrimidine analogs to predict bioactivity .
Solubility and Formulation
Q7: How does the substitution pattern affect solubility, and what formulation strategies improve bioavailability? A7:
- Structural insights : Hydrophilic groups (e.g., para-hydroxyphenyl) enhance aqueous solubility, while methyl groups on the triazole ring reduce it .
- Formulation : Use cyclodextrin complexes or lipid-based nanoparticles to encapsulate the compound, improving oral bioavailability .
- Analytical monitoring : Track solubility via HPLC with UV detection (λ = 254 nm) under physiological pH conditions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
